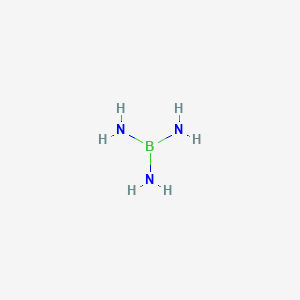
Boranetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boranetriamine, also known as tris(dimethylamino)borane, is a chemical compound with the formula C₆H₁₈BN₃. It is a boron-containing compound where the boron atom is bonded to three dimethylamino groups. This compound is known for its unique chemical properties and has found applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions: Boranetriamine can be synthesized through the reaction of boron tribromide with dimethylamine. The process involves the following steps:
- A solution of boron tribromide in pentane is added dropwise to a cooled solution of dimethylamine in pentane.
- The reaction mixture is stirred at room temperature, resulting in the formation of a white precipitate of dimethylamine hydrobromide.
- The precipitate is filtered off, and the pentane solution is distilled to obtain this compound as a colorless liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques and purification methods is common in industrial settings to achieve the desired quality of this compound .
化学反応の分析
Types of Reactions: Boranetriamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced under specific conditions to yield different boron-containing products.
Substitution: The dimethylamino groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Boron-nitrogen oxides.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds.
科学的研究の応用
Boranetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the use of this compound in drug development and as a potential therapeutic agent.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
作用機序
The mechanism of action of boranetriamine involves its interaction with various molecular targets. The dimethylamino groups facilitate the formation of stable complexes with other molecules, enabling this compound to participate in a variety of chemical reactions. The boron atom in this compound can form coordinate bonds with electron-rich species, making it a versatile reagent in chemical synthesis .
類似化合物との比較
Tris(dimethylamino)borane: Similar in structure but with different substituents.
Boron trichloride: Another boron-containing compound with distinct reactivity.
Boron tribromide: Used in the synthesis of boranetriamine and has different chemical properties.
Uniqueness: this compound is unique due to its ability to form stable complexes with a variety of molecules, making it highly versatile in chemical synthesis. Its reactivity and stability under different conditions set it apart from other boron-containing compounds .
特性
CAS番号 |
14939-14-1 |
|---|---|
分子式 |
BH6N3 |
分子量 |
58.88 g/mol |
InChI |
InChI=1S/BH6N3/c2-1(3)4/h2-4H2 |
InChIキー |
FDLQTAFYNVOAIN-UHFFFAOYSA-N |
正規SMILES |
B(N)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


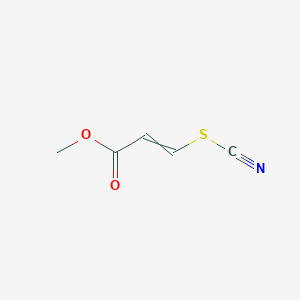
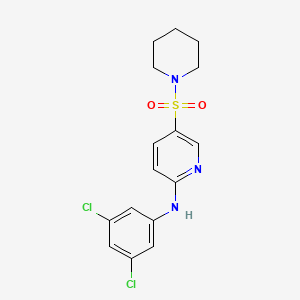
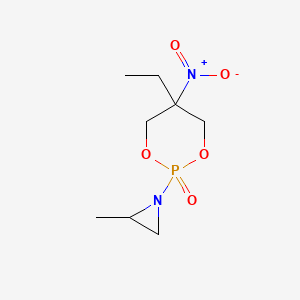
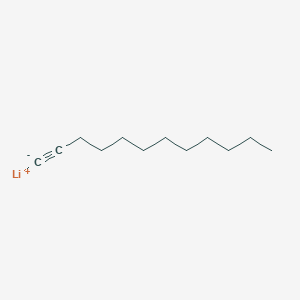
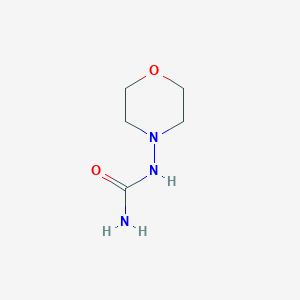
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

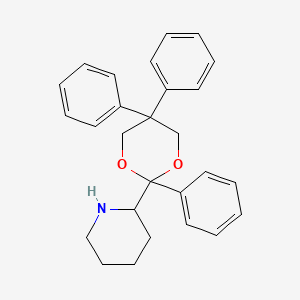
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
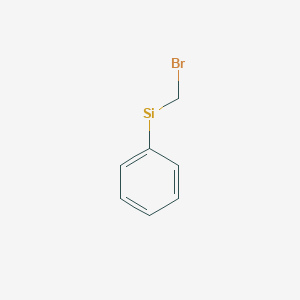
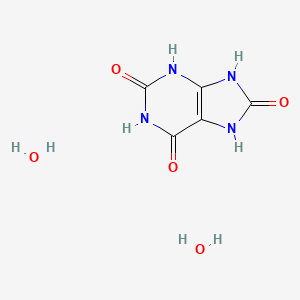
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
